molecular formula C12H10N2O5 B14169307 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid CAS No. 1261901-77-2

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid

Cat. No.: B14169307
CAS No.: 1261901-77-2
M. Wt: 262.22 g/mol
InChI Key: KVULHVDVQIBJCK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid is a chemical compound that features a unique combination of a 1,2-oxazole ring and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-amino acids to form the oxazole ring, followed by nitration and carboxylation reactions to introduce the nitrobenzoic acid moiety.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-aminobenzoic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring may also play a role in modulating biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid
  • 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)formamido]-3-hydroxybutanoic acid
  • 5-[[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]furan-2-carboxylic acid

Uniqueness

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid is unique due to the presence of both the 1,2-oxazole ring and the nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

1261901-77-2

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid

InChI

InChI=1S/C12H10N2O5/c1-6-11(7(2)19-13-6)10-5-8(14(17)18)3-4-9(10)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

KVULHVDVQIBJCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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